MAO-B Inhibitory Activity: Negligible vs. High-Potency Differentiation Within the 3,4-Dihydroquinolinone Class
The 6-allyloxy-3,4-dihydroquinolin-2(1H)-one analog (CAS 177419-00-0) demonstrates negligible MAO-B inhibitory activity, in sharp contrast to the most potent members of the same 3,4-dihydro-2(1H)-quinolinone chemical series [1]. This functional divergence within a single scaffold family means that 6-allyloxy substitution effectively silences MAO-B pharmacology—a critical consideration for programs seeking to interrogate non-MAO targets without confounding polypharmacology [2].
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1,130 nM (MAO-B); IC₅₀ > 100,000 nM (MAO-A) for 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one (dihydro analog proxy) |
| Comparator Or Baseline | 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone: MAO-B IC₅₀ = 2.9 nM, MAO-A IC₅₀ = 7,980 nM, selectivity ratio = 2,750-fold [1]; Most potent series member (3a): MAO-B IC₅₀ = 0.0014 µM (1.4 nM) [2] |
| Quantified Difference | ~800-fold weaker MAO-B inhibition vs. 7-(3-bromobenzyloxy) analog (1,130 nM vs. 2.9 nM); ~800,000-fold weaker vs. most potent series member (1,130 nM vs. 0.0014 µM) |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine deamination fluorimetric assay; 20 min incubation [1] |
Why This Matters
For procurement decisions, this establishes that the 6-allyloxy substitution ablates MAO-B activity that is otherwise potently expressed by closely related C6/C7-substituted congeners, enabling target-specific experimental designs without MAO off-target interference.
- [1] Meiring, L., Petzer, J. P., & Petzer, A. (2017). C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. Drug Research, 67(03), 170–178. View Source
- [2] BindingDB Entry BDBM50401981 / CHEMBL1575961. Affinity data for 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one at MAO-A (IC₅₀ > 100,000 nM) and MAO-B (IC₅₀ = 1,130 nM). View Source
